Formic acid;nickel
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Overview
Description
Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless, pungent liquid that is completely miscible with water and many polar solvents. Nickel, a transition metal with the symbol Ni, is known for its catalytic properties and is often used in combination with formic acid in various chemical reactions. The combination of formic acid and nickel has significant applications in catalysis, hydrogen production, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate and the reaction of carbon monoxide with sodium hydroxide. Nickel catalysts can be prepared using various one-pot synthesis routes, such as the decomposition of formic acid over nickel-containing silica catalysts .
Industrial Production Methods
Industrially, formic acid is produced by the action of sulfuric acid on sodium formate, which is derived from carbon monoxide and sodium hydroxide . Nickel catalysts are often prepared by reacting nickel salts with ligands such as phosphines to form complexes like Ni(PMe3)4 .
Chemical Reactions Analysis
Types of Reactions
Formic acid and nickel undergo various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: Nickel catalysts can facilitate the reduction of nitriles to aldehydes.
Substitution: Nickel-catalyzed hydrocarboxylation of alkynes with formic acid produces α, β-unsaturated carboxylic acids.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Raney nickel can be used in the presence of formic acid or hydrogen.
Substitution: Nickel(II) salts, bisphosphine ligands, and catalytic amounts of acid anhydride are used.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Aldehydes.
Substitution: α, β-unsaturated carboxylic acids.
Scientific Research Applications
Formic acid and nickel have diverse applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including carboxylic acids and aldehydes.
Biology: Formic acid is used as a preservative and antibacterial agent.
Medicine: Nickel catalysts are used in the hydrogenation of pharmaceutical intermediates.
Industry: Formic acid is used in leather processing, textile dyeing, and as a feed additive.
Mechanism of Action
The mechanism by which formic acid and nickel exert their effects involves catalytic processes. For example, Ni(PMe3)4 catalyzes the release of hydrogen and carbon dioxide from formic acid through decarboxylation . The catalytic activity is influenced by the ligand environment around the nickel center, which facilitates the activation of formic acid molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: Another carboxylic acid with similar properties but less corrosive than formic acid.
Acrylic Acid: Contains a double bond, making it more reactive in polymerization reactions.
Propionic Acid: Slightly larger carboxylic acid with similar uses in preservatives and feed additives.
Uniqueness
Formic acid is unique due to its high reactivity and strong reducing properties. Nickel, when combined with formic acid, enhances catalytic efficiency and selectivity in various organic transformations, making it a valuable combination in both research and industrial applications.
Properties
Molecular Formula |
CH2NiO2 |
---|---|
Molecular Weight |
104.719 g/mol |
IUPAC Name |
formic acid;nickel |
InChI |
InChI=1S/CH2O2.Ni/c2-1-3;/h1H,(H,2,3); |
InChI Key |
RILTWTZTURZUEO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)O.[Ni] |
physical_description |
Odorless green solid; [CAMEO] |
Related CAS |
3349-06-2 15843-02-4 |
Origin of Product |
United States |
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